molecular formula C4H7NO2S B12927976 Acetic methylcarbamothioic anhydride

Acetic methylcarbamothioic anhydride

Cat. No.: B12927976
M. Wt: 133.17 g/mol
InChI Key: OEGIOYAKRWHJHX-UHFFFAOYSA-N
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Description

Acetic methylcarbamothioic anhydride is an organic compound that belongs to the class of anhydrides. It is a derivative of acetic acid and methylcarbamothioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic methylcarbamothioic anhydride can be synthesized through the reaction of acetic anhydride with methylcarbamothioic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to a specific temperature to facilitate the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic anhydride and methylcarbamothioic acid are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic methylcarbamothioic anhydride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioesters or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioesters and thiols.

    Substitution: Amides, esters, and thioesters.

Scientific Research Applications

Acetic methylcarbamothioic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic methylcarbamothioic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Acetic anhydride: A simpler anhydride used widely in acetylation reactions.

    Methylcarbamothioic anhydride: Another anhydride with similar reactivity but different functional groups.

    Propionic anhydride: An anhydride with a longer carbon chain, used in similar types of reactions.

Uniqueness

Acetic methylcarbamothioic anhydride is unique due to the presence of both acetic and methylcarbamothioic groups, which impart distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler anhydrides.

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

methylcarbamothioyl acetate

InChI

InChI=1S/C4H7NO2S/c1-3(6)7-4(8)5-2/h1-2H3,(H,5,8)

InChI Key

OEGIOYAKRWHJHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=S)NC

Origin of Product

United States

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